

# Enobosarm research side effects and adverse events

Author: BenchChem Technical Support Team. Date: December 2025

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## **Enobosarm Research Technical Support Center**

Welcome to the Technical Support Center for Enobosarm Research. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information on the side effects and adverse events associated with Enobosarm (also known as Ostarine or MK-2866) observed in research settings. This guide includes frequently asked questions (FAQs), troubleshooting guidance for experimental observations, detailed summaries of quantitative data, and insights into the underlying molecular mechanisms.

## Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of Enobosarm in clinical trials?

A1: Based on a pooled analysis of four randomized controlled trials involving 512 subjects treated with Enobosarm (3mg), the most common treatment-emergent adverse events (TEAEs) were generally comparable to the placebo group. The most frequently reported AEs for Enobosarm were nausea (26.6%), anemia (25.6%), and vomiting (14.8%). These rates were similar to those observed in the placebo groups (26.0%, 23.9%, and 14.6% respectively). Notably, there was no significant increase in gastrointestinal side effects compared to placebo.

Q2: Is there a risk of liver injury associated with Enobosarm use in research?

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A2: The potential for liver-related adverse events is a key consideration. While pooled analyses of some clinical trials showed no evidence of drug-induced liver injury (DILI) by Hy's Law, other studies and case reports have indicated a risk.[1] In some trials, a higher proportion of subjects taking Enobosarm experienced elevated alanine aminotransferase (ALT) levels; however, these were often mild (grade 1/2) and transient, resolving while the subjects remained on the drug.[1] Conversely, there are multiple case reports of significant cholestatic liver injury, including jaundice and elevated bilirubin, in individuals using Enobosarm, particularly at higher, unregulated doses for muscle-building purposes.[2][3][4] The exact mechanism of liver injury is thought to be idiosyncratic.[2][4] Researchers should implement rigorous monitoring of liver function tests throughout their experiments.

Q3: What are the observed effects of Enobosarm on lipid profiles?

A3: Enobosarm has been shown to impact lipid profiles. A phase II clinical trial in healthy elderly men and postmenopausal women demonstrated a dose-dependent reduction in high-density lipoprotein (HDL) cholesterol, with decreases of 17% and 27% at 1 mg and 3 mg doses, respectively.[5] A statistically significant reduction in total cholesterol was also observed at doses of 0.3 mg, 1 mg, and 3 mg compared to placebo.[5] No significant effect on low-density lipoprotein (LDL) was noted in this study.[5] Despite the reduction in HDL, the average total cholesterol/HDL ratio remained in the low cardiovascular risk category.[6] The mechanism is thought to involve the regulation of lipid metabolism through the androgen receptor.[5][7][8]

Q4: Does Enobosarm have androgenic side effects such as virilization in female subjects?

A4: Enobosarm is a selective androgen receptor modulator (SARM) designed to have tissue-selective anabolic effects, sparing many of the androgenic tissues. In a Phase 2b QUALITY clinical study, there were no adverse events related to masculinization reported in women.[9]

Q5: Are there any known drug-drug interactions with Enobosarm?

A5: Phase I drug-drug interaction studies have been conducted. Co-administration with the CYP3A4 inducer rifampin reduced the maximum plasma concentration (Cmax) and area under the curve (AUC) of Enobosarm by 23% and 43%, respectively. The pan-UGT inhibitor probenecid increased both Enobosarm and its glucuronide metabolite plasma levels. Itraconazole (a CYP3A4 inhibitor), celecoxib (a CYP2C9 substrate), and rosuvastatin (a BCRP substrate) did not show clinically relevant interactions.[9]



# Section 2: Troubleshooting Guides for Experimental Observations

This section provides guidance on how to approach unexpected or adverse findings during invitro or in-vivo experiments with Enobosarm.

Issue 1: Unexpected Elevation in Liver Enzymes (e.g., ALT, AST) in Animal Models or Cell Cultures.

- Possible Cause: As observed in some clinical and preclinical studies, Enobosarm can cause elevations in liver enzymes.[2][4] The mechanism is suspected to be idiosyncratic and may involve androgen receptor signaling in the liver.[10][11][12][13][14]
- Troubleshooting Steps:
  - Confirm the Finding: Repeat the liver function tests to rule out experimental error.
  - Dose-Response Analysis: If not already part of the study design, consider performing a dose-response analysis to see if the effect is dose-dependent.
  - Histopathological Examination: In animal studies, conduct a histopathological examination
    of liver tissue to look for signs of cholestasis, inflammation, or other forms of liver injury.
     Case reports in humans have shown findings consistent with cholestatic liver injury.[3]
  - Investigate Mechanistic Pathways:
    - Assess the expression of genes involved in hepatic lipid metabolism and bile acid synthesis, as androgen receptors can influence these pathways.[10][11][12][13][14]
    - Examine markers of cellular stress and apoptosis in hepatocytes.

Issue 2: Significant Decrease in HDL Cholesterol in Animal Models.

Possible Cause: Enobosarm has been consistently shown to reduce HDL cholesterol levels
in clinical trials.[5] This is a known pharmacological effect mediated through the androgen
receptor.



- Troubleshooting Steps:
  - Quantify Lipid Profile Changes: Perform a comprehensive lipid panel analysis, including total cholesterol, LDL, triglycerides, and HDL subspecies if possible.
  - Investigate Reverse Cholesterol Transport Pathway:
    - Measure the expression of genes involved in HDL metabolism, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux.[15][16][17]
    - Assess the activity of enzymes involved in HDL remodeling, such as hepatic lipase.
  - Cardiovascular Risk Assessment: In long-term animal studies, consider assessing markers of atherosclerosis to understand the functional consequence of reduced HDL.

# Section 3: Data Presentation - Summary of Adverse Events

The following tables summarize quantitative data on adverse events from key clinical trials.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from a Pooled Analysis of Four Randomized Controlled Trials[1]



| Adverse Event      | Enobosarm 3mg (n=512) | Placebo (n=515) |
|--------------------|-----------------------|-----------------|
| Nausea             | 26.6%                 | 26.0%           |
| Anemia             | 25.6%                 | 23.9%           |
| Vomiting           | 14.8%                 | 14.6%           |
| Fatigue            | 13.9%                 | 12.4%           |
| Diarrhea           | 10.5%                 | 9.5%            |
| Constipation       | 8.8%                  | 7.8%            |
| Decreased Appetite | 8.6%                  | 7.2%            |
| Dyspnea            | 7.8%                  | 8.5%            |
| Back Pain          | 6.8%                  | 6.2%            |
| Headache           | 6.4%                  | 5.4%            |

Table 2: Grade 3 or 4 Drug-Related Adverse Events in a Phase 2 Trial in Advanced Breast Cancer (Study G200802)[18][19]

| Adverse Event                      | Enobosarm 9mg (n=75) | Enobosarm 18mg (n=61) |
|------------------------------------|----------------------|-----------------------|
| Increased Hepatic<br>Transaminases | 4%                   | 3%                    |
| Hypercalcemia                      | 3%                   | 3%                    |
| Fatigue                            | 1%                   | 3%                    |

## **Section 4: Experimental Protocols**

Detailed experimental protocols for large clinical trials are often proprietary. However, the following methodologies are based on published literature and clinical trial registry information for key Enobosarm studies.

Key Experiment 1: Assessment of Adverse Events in Clinical Trials (e.g., NCT00467844, G200802)[18][19][20]



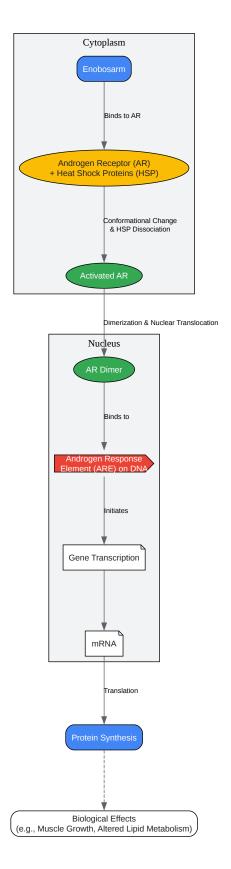
- Methodology for Adverse Event Monitoring:
  - Adverse events (AEs) were monitored and recorded at each study visit.
  - The severity of AEs was graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The version of CTCAE used would correspond to the time the trial was conducted (e.g., v3.0 or v4.0).[10][11][12]
  - The relationship of the AE to the study drug was assessed by the investigator as related, possibly related, or not related.
  - Serious Adverse Events (SAEs), defined as any event that is life-threatening, requires
    hospitalization, results in persistent or significant disability, or death, were reported to
    regulatory authorities within a specified timeframe.
- Laboratory Assessments:
  - Hematology (complete blood count with differential) and serum chemistry panels (including liver function tests - ALT, AST, alkaline phosphatase, bilirubin - and renal function tests)
     were performed at baseline and at regular intervals throughout the study (e.g., every 4 weeks).
- Physical Function Assessments:
  - In studies involving muscle wasting, physical function was often a key endpoint and was assessed using validated methods such as the Stair Climb Power Test.[21][22]
- Body Composition Analysis:
  - Changes in lean body mass and fat mass were assessed using dual-energy x-ray absorptiometry (DXA) at baseline and specified follow-up time points.[3][5]

# Section 5: Visualization of Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Androgen Receptor Signaling Pathway



This diagram illustrates the general mechanism of action for androgens and selective androgen receptor modulators like Enobosarm.





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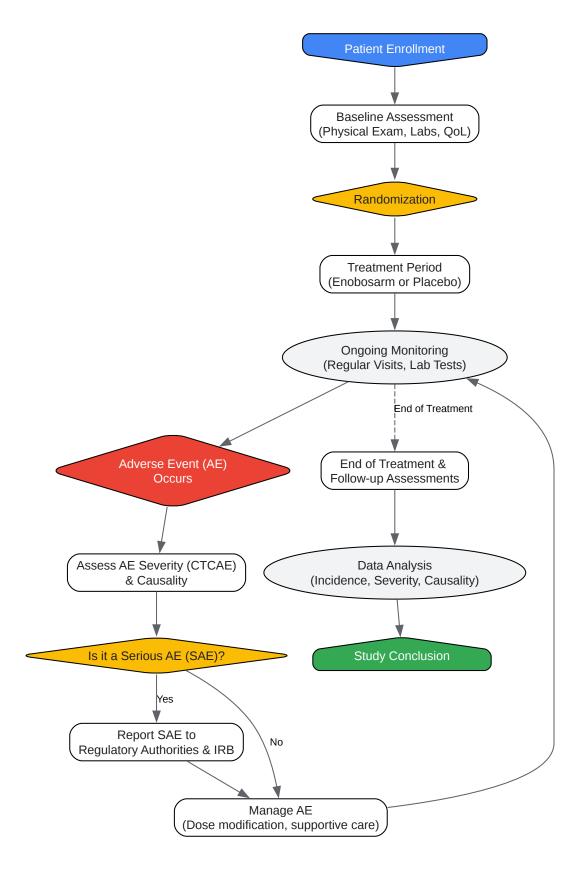
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Caption: Simplified Androgen Receptor (AR) signaling pathway activated by Enobosarm.

Diagram 2: Experimental Workflow for Assessing Adverse Events in a Clinical Trial

This diagram outlines a typical workflow for monitoring and evaluating adverse events in a clinical trial setting.





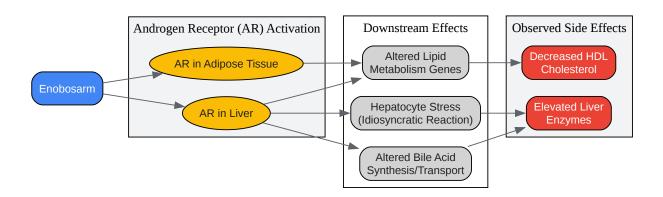
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Caption: Workflow for adverse event assessment in a clinical trial.



#### Diagram 3: Potential Mechanisms of Enobosarm-Induced Side Effects

This logical diagram illustrates the potential pathways leading to common side effects observed with Enobosarm.



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 To cite this document: BenchChem. [Enobosarm research side effects and adverse events].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603851#enobosarm-research-side-effects-and-adverse-events]

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